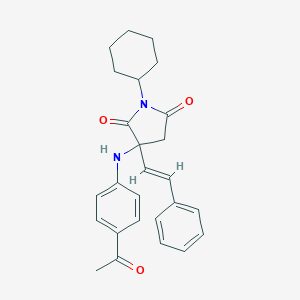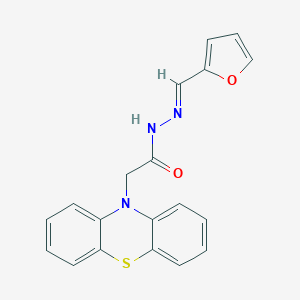
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and relatively low side effect profile. In addition to its clinical applications, Diltiazem has also been extensively studied in scientific research, with numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which reduces the contractility of these cells and leads to vasodilation. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and Physiological Effects
In addition to its clinical applications, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been extensively studied for its biochemical and physiological effects. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying calcium signaling pathways. However, there are also limitations to using 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments. For example, its effects may be cell-type specific, which can make it difficult to extrapolate results to other cell types. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of interest is its potential use in the treatment of various types of cancer. Additionally, there is ongoing research exploring the use of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in combination with other drugs for the treatment of cardiovascular disease. Finally, there is interest in exploring the potential anti-inflammatory effects of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in a variety of disease states.
Synthesemethoden
The synthesis of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2,3-dichlorobenzyl chloride with thiourea to form 2,3-dichlorobenzylthiourea, which is then reacted with methyl acrylate to produce 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been extensively studied in scientific research, with numerous studies exploring its potential applications in a variety of fields. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, with several studies demonstrating its ability to reduce inflammation in animal models of various inflammatory diseases. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been studied for its potential use in the treatment of various types of cancer, with several studies demonstrating its ability to inhibit tumor growth and metastasis.
Eigenschaften
Molekularformel |
C10H11NS2 |
|---|---|
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
IHRVQEMNSFVBBD-UHFFFAOYSA-N |
SMILES |
CC1CSC2=CC=CC=C2NC1=S |
Kanonische SMILES |
CC1CSC2=CC=CC=C2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)